2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one
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Overview
Description
2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic organic compound that contains both amine and pyrimidinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with a suitable diketone or ketoester in the presence of a base, leading to the formation of the pyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrimidinone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidinones.
Scientific Research Applications
2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Amino-6-ethyl-3,4,5,6-tetrahydropyrimidin-4-one:
Uniqueness
2-Amino-6-(2-methylpropyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific substituent pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-4-(2-methylpropyl)-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H15N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h5-6H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
CADOGKVSDSOXSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CC(=O)NC(=N1)N |
Origin of Product |
United States |
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